molecular formula C17H14N2O2S B2679475 (5E)-2-mercapto-5-(4-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one CAS No. 101444-70-6

(5E)-2-mercapto-5-(4-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No. B2679475
CAS RN: 101444-70-6
M. Wt: 310.37
InChI Key: NSVSDYCWRPBVAF-RVDMUPIBSA-N
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Description

(5E)-2-mercapto-5-(4-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one, also known as 5E-MBP-3P-3,5-DHI-4H-I-4-O, is an organic compound belonging to the imidazole family of heterocyclic compounds. It is a colorless solid with a melting point of 106-107°C and is soluble in many organic solvents. This compound has attracted considerable attention due to its potential applications in the fields of organic chemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

Synthesis and Chemical Properties

Thiohydantoins and Tautomerization : A study by Edward & Liu (1969) explored the structure and reactions of thiohydantoin compounds, revealing the existence of tautomers similar to "(5E)-2-mercapto-5-(4-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one". They showed that mono- and dibenzylation reactions could provide insights into the compound's chemical behavior, particularly focusing on sulfur reactions rather than nitrogen (Edward & Liu, 1969).

Crystal Structure Analysis : Hu & Chen (2015) conducted a study on a similar compound, analyzing its crystal structure and spectroscopic properties. This research highlighted the compound's molecular interactions, including weak intramolecular hydrogen bonds and π–π stacking, which are crucial for understanding its chemical and physical properties (Hu & Chen, 2015).

Applications in Catalysis

Lewis Acid Catalyzed Reactions : Bhattacharjya, Agasti, & Ramanathan (2006) investigated the synthesis of imidazolin-5-one derivatives through carbon-carbon bond formation catalyzed by Lewis acids. Their findings demonstrate the compound's utility in organic synthesis, offering a pathway for creating structurally diverse molecules under solvent-free conditions (Bhattacharjya et al., 2006).

Biological Activities

Antibacterial and Nematicidal Activities : A study by Srinivas, Nagaraj, & Reddy (2008) on methylene-bis-thiazolidinone derivatives, including those related to "(5E)-2-mercapto-5-(4-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one", showed potential antibacterial and nematicidal activities. This suggests the compound's derivatives could be explored for applications in agriculture and medicine (Srinivas et al., 2008).

properties

IUPAC Name

(5E)-5-[(4-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-21-14-9-7-12(8-10-14)11-15-16(20)19(17(22)18-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,22)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVSDYCWRPBVAF-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-2-mercapto-5-(4-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one

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